Cas no 1379976-04-1 (3-(2-fluoro-6-methylphenyl)propan-1-amine)

3-(2-fluoro-6-methylphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluoro-6-methylphenyl)propan-1-amine
- EN300-1844332
- 1379976-04-1
-
- Inchi: 1S/C10H14FN/c1-8-4-2-6-10(11)9(8)5-3-7-12/h2,4,6H,3,5,7,12H2,1H3
- InChI Key: AIMVKBMJEYRRRB-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C)=C1CCCN
Computed Properties
- Exact Mass: 167.111027613g/mol
- Monoisotopic Mass: 167.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.1
3-(2-fluoro-6-methylphenyl)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844332-10g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1844332-1g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1844332-5.0g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1844332-10.0g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1844332-1.0g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1844332-5g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1844332-0.25g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1844332-0.5g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1844332-2.5g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1844332-0.05g |
3-(2-fluoro-6-methylphenyl)propan-1-amine |
1379976-04-1 | 0.05g |
$707.0 | 2023-09-19 |
3-(2-fluoro-6-methylphenyl)propan-1-amine Related Literature
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 3-(2-fluoro-6-methylphenyl)propan-1-amine
3-(2-Fluoro-6-Methylphenyl)Propan-1-Amine (CAS No: 1379976-04-1)
3-(2-Fluoro-6-Methylphenyl)Propan-1-Amine, identified by the CAS registry number 1379976-04-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which combines a fluoro-substituted aromatic ring with an aliphatic amine group, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 3-(2-fluoro-6-methylphenyl)propan-1-amine consists of a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 6-position. The propanamine chain is attached to the phenyl ring at the para position relative to the fluorine substituent. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity in various chemical transformations.
Recent advancements in synthetic methodologies have highlighted the importance of 3-(2-fluoro-6-methylphenyl)propan-1-amines as key intermediates in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a starting material for the development of novel antidepressants and neuroprotective agents due to its ability to modulate neurotransmitter systems. The presence of the fluorine atom enhances the lipophilicity of the molecule, which is advantageous for improving drug bioavailability.
In addition to its role in drug discovery, 3-(2-fluoro-6-methylphenyl)propan-1-amines have found applications in agrochemicals, particularly as precursors for herbicides and insecticides. The methyl group substitution contributes to the stability of these compounds under environmental conditions, making them suitable for agricultural use. Recent studies have also explored its potential as a building block for advanced materials, such as polyamides and block copolymers, due to its ability to participate in polymerization reactions.
The synthesis of 3-(2-fluoro-6-methylphenyl)propan-1-amines typically involves multi-step processes that include nucleophilic aromatic substitution and alkylation reactions. Researchers have optimized these processes to improve yield and selectivity, often employing catalytic systems or microwave-assisted techniques. These advancements have made the compound more accessible for large-scale production and industrial applications.
From an environmental perspective, understanding the fate and behavior of 3-(2-fluoro-6-methylphenyl)propan-amines in ecosystems is critical for assessing their safety and sustainability. Recent studies have focused on their biodegradation pathways and toxicity profiles, providing insights into their potential impact on aquatic life and soil microorganisms.
In conclusion, 3-(2-fluoro-6-methylphenyl)propan-amines (CAS No: 1379976) is a multifaceted compound with expanding applications across diverse industries. Its unique structure and reactivity continue to drive innovation in synthetic chemistry, making it an essential component in modern chemical research.
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